molecular formula C19H24N4O2 B7179623 N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide

N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B7179623
M. Wt: 340.4 g/mol
InChI Key: KWBHGANDTABWNT-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a benzyl group, a methoxy group, and a methylpyrimidinyl moiety

Properties

IUPAC Name

N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-12-17(25-2)22-19(21-14)23-10-8-16(9-11-23)18(24)20-13-15-6-4-3-5-7-15/h3-7,12,16H,8-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBHGANDTABWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group is attached through a condensation reaction with a suitable pyrimidine derivative.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using methanol and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; electrophiles like acyl chlorides for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: Exploration of its properties for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and pyrimidine-containing compounds.

    Similar Compounds: N-benzylpiperidine, 4-methoxypyrimidine derivatives.

Uniqueness

  • The unique combination of the benzyl, methoxy, and methylpyrimidinyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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